BenchChemオンラインストアへようこそ!

Vincristine

Tubulin binding Microtubule dynamics Antimitotic mechanism

Vincristine delivers the highest overall tubulin-binding affinity (K1K2) among clinical vinca alkaloids, with a unique two-step relaxation process (>20-fold longer second relaxation) essential for biophysical studies of tubulin spiral formation. Its prolonged terminal half-life (t½ 85±69 h), well-characterized neurotoxicity hierarchy (vincristine > vindesine > vinblastine), and distinct P-gp substrate profile (3.4-fold higher IC50 in MDR1-expressing cells vs vinblastine) make it the irreplaceable probe for CIPN research, mitotic checkpoint studies, and MDR1-mediated efflux assays. Substitution compromises data comparability with decades of clinical outcome data.

Molecular Formula C46H56N4O10
Molecular Weight 825.0 g/mol
CAS No. 57-22-7
Cat. No. B1662923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVincristine
CAS57-22-7
Synonymscellcristin
Citomid
Farmistin
Leurocristine
Oncovin
Oncovine
Onkocristin
PFS, Vincasar
Sulfate, Vincristine
Vincasar
Vincasar PFS
Vincristin Bristol
Vincristin medac
Vincristine
Vincristine Sulfate
Vincrisul
Vintec
Molecular FormulaC46H56N4O10
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
InChIInChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39-,42+,43-,44-,45+,46+/m1/s1
InChIKeyOGWKCGZFUXNPDA-XQKSVPLYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white, odorless amorphous or crystalline powder
SolubilityWHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER;  ODORLESS, HYGROSCOPIC;  FREELY SOL IN WATER /VINCRISTINE SULFATE USP/
3.00e-02 g/L

Vincristine (CAS 57-22-7): A Foundational Vinca Alkaloid Antimitotic for Oncology and Cell Biology Research


Vincristine (Oncovin) is a naturally occurring vinca alkaloid derived from Catharanthus roseus (Madagascar periwinkle) . As a microtubule-destabilizing agent, it binds tubulin to inhibit microtubule polymerization, thereby arresting cell division at metaphase . Vincristine is FDA-approved for treating hematologic malignancies (acute lymphoblastic leukemia, Hodgkin lymphoma) and pediatric solid tumors (neuroblastoma, rhabdomyosarcoma) , and remains an essential research tool for studying mitotic checkpoints and microtubule dynamics .

Why Vincristine Cannot Be Casually Substituted with Other Vinca Alkaloids: Pharmacodynamic and Pharmacokinetic Non-Equivalence


Vinca alkaloids share a core tubulin-binding mechanism, yet critical divergences in target affinity, cellular retention, systemic clearance, and neurotoxicity preclude interchangeability. Direct comparative studies demonstrate that vincristine possesses the highest overall tubulin-binding affinity (K1K2) among clinically used vinca alkaloids , while also exhibiting a uniquely prolonged terminal half-life (t½ 85 ± 69 h) versus vinblastine (25 ± 7 h) or vindesine (24 ± 10 h) . These pharmacologic distinctions manifest clinically as a well-defined neurotoxicity hierarchy—vincristine > vindesine > vinblastine—that directly limits cumulative dosing . Procurement without appreciation for these quantitative differences risks invalidating in vitro assays, confounding in vivo PK/PD modeling, and misinterpreting resistance studies where vincristine's P-gp substrate profile differs from vinblastine .

Vincristine Differentiation Evidence: Head-to-Head Quantitative Comparisons with Closest Analogs


Superior Tubulin-Binding Affinity Relative to Vinblastine and Vinorelbine

Vincristine demonstrates the highest overall affinity for tubulin (K1K2) among the three clinically predominant vinca alkaloids, exceeding both vinblastine and vinorelbine . This affinity ranking (vincristine > vinblastine > vinorelbine) was established through quantitative sedimentation velocity studies using porcine brain tubulin in the presence of 50 µM GDP or GTP .

Tubulin binding Microtubule dynamics Antimitotic mechanism

Enhanced Potency in Inhibiting Microtubule Assembly In Vitro

In a direct comparative analysis of four Catharanthus derivatives, vincristine exhibited a Ki of 0.085 ± 0.013 µM for inhibiting net tubulin addition at microtubule assembly ends, making it significantly more potent than vinblastine (Ki 0.178 ± 0.025 µM) and comparable to vinepidine (0.079 ± 0.018 µM) . The study utilized bovine brain microtubules at steady state.

Microtubule polymerization Ki determination Steady-state dynamics

Markedly Prolonged Terminal Half-Life Relative to Vinblastine and Vindesine

A comparative clinical pharmacology study in cancer patients revealed that vincristine possesses a terminal phase half-life (t½γ) of 85 ± 69 hours, which is substantially longer and more variable than that of vindesine (24 ± 10 hours) or vinblastine (25 ± 7 hours) . Additionally, vincristine demonstrates the slowest serum clearance among the three agents at 0.106 L/kg/hr, compared to 0.252 L/kg/hr for vindesine and 0.740 L/kg/hr for vinblastine .

Pharmacokinetics Terminal half-life Drug clearance

Distinct Neurotoxicity Profile: Quantitative Grading vs. Vinblastine and Vindesine

Clinical experience and in vitro models consistently rank vincristine as the most neurotoxic vinca alkaloid, with a potency order of vincristine > vindesine > vinblastine . In cultured rat midbrain cells, vincristine induces morphological changes (process loss, cell body swelling) at a threshold concentration of 0.004 µg/mL . This in vitro sensitivity correlates directly with the clinical incidence of dose-limiting peripheral neuropathy, which occurs in 18–70% of adult patients receiving vincristine .

Neurotoxicity In vitro model Safety pharmacology

Differential P-glycoprotein Substrate Behavior Compared to Vinblastine

In MDR1-overexpressing cell lines, vincristine exhibits a distinct resistance profile relative to vinblastine. While both are substrates of P-glycoprotein, their absolute IC50 values differ by approximately 3.4-fold in MDR1-transfected cells: 104.1 ± 1.9 nM for vincristine versus 30.3 ± 2.5 nM for vinblastine in MDR1wt cells . Moreover, the MDR1 C2005T polymorphism selectively alters sensitivity to certain P-gp substrates (paclitaxel, etoposide) while sparing both vincristine and vinblastine, indicating shared but non-identical efflux recognition .

MDR1/ABCB1 Multidrug resistance Efflux pump

Lower Clinical Dose Requirement Correlates with Higher Tubulin Affinity

The relative tubulin-binding affinities of vinca alkaloids (vincristine > vinblastine > vinorelbine) correlate inversely with their weekly clinical dose requirements . Vincristine is administered at the lowest dose (~2 mg/m² weekly) due to its high potency and dose-limiting neurotoxicity, whereas vinorelbine, with the weakest tubulin affinity, is administered at ~30 mg/m² weekly . A direct comparative trial in metastatic breast cancer administered vincristine at 0.4 mg/m²/day by continuous infusion versus vinblastine at 1.7 mg/m²/day , reflecting a 4.25-fold difference in equitoxic dosing.

Clinical dosing Therapeutic index Translational correlation

High-Value Application Scenarios Where Vincristine's Differentiated Properties Provide Definitive Advantage


Mechanistic Studies of High-Affinity Tubulin Interactions and Spiral Polymer Formation

Vincristine's superior overall tubulin affinity (K1K2) and unique ability to induce a distinct, slowly relaxing polymer population make it the reagent of choice for biophysical investigations of vinca alkaloid–tubulin interactions. Unlike vinblastine or vinorelbine, vincristine generates a two-step relaxation process in stopped-flow light scattering experiments, with a second relaxation time >20-fold longer . This property facilitates detailed kinetic analysis of tubulin spiral formation and annealing, studies for which the other vinca alkaloids are ill-suited.

In Vitro and In Vivo Modeling of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Vincristine's uniquely high neurotoxicity—with in vitro injury occurring at 0.004 µg/mL and clinical neuropathy incidence up to 70% —establishes it as the gold standard positive control for preclinical CIPN research. When investigators require a reliably neurotoxic antimitotic to benchmark novel neuroprotective agents or to induce robust sensory deficits in rodent models, vincristine provides a reproducible, well-characterized baseline that vinblastine or vindesine cannot match.

Pediatric Oncology Drug Development and Comparative Efficacy Studies

Vincristine is an essential component of curative regimens for pediatric ALL, lymphoma, and sarcomas, and serves as the reference standard against which novel agents are compared. Its unique pharmacologic profile—including prolonged terminal half-life (85 ± 69 h) and dose-limiting neurotoxicity—informs the design of next-generation liposomal formulations (e.g., Marqibo®) and antibody-drug conjugates. Procurement of vincristine for these studies ensures comparability to decades of clinical outcome data, a critical requirement for regulatory submissions.

Multidrug Resistance (MDR) Mechanism Elucidation

Vincristine's differential P-gp substrate behavior relative to vinblastine (3.4-fold higher IC50 in MDR1-expressing cells) positions it as a distinct probe for dissecting transporter specificity and resistance pathways. In experiments designed to evaluate P-gp inhibitors or to compare the resistance profiles of different cytotoxic agents, vincristine must be included alongside vinblastine to capture the full spectrum of MDR1-mediated efflux. Substitution of one vinca alkaloid for another in these assays leads to incomplete or misleading datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vincristine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.